molecular formula C24H20N2OS B2722492 1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone CAS No. 536702-54-2

1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone

Cat. No. B2722492
CAS RN: 536702-54-2
M. Wt: 384.5
InChI Key: APVYXTDDSLFUIE-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone, also known as compound 1, is a small molecule inhibitor that has been studied for its potential in cancer treatment.

Scientific Research Applications

Antioxidant and Antimicrobial Activity

Novel chalcone derivatives, including compounds similar in structure to "1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone," have been synthesized and shown to possess significant antioxidant and antimicrobial activities. These activities were identified using DPPH radical scavenging assay, zone of inhibition, and minimum inhibitory concentration tests, with some compounds demonstrating remarkable activity at low concentrations, suggesting further research potential in these areas (Gopi, Sastry, & Dhanaraju, 2016).

Anti-inflammatory Activity

Research has aimed at preparing derivatives that exhibit anti-inflammatory properties. One study focused on the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which were evaluated for their anti-inflammatory activity using the carrageenan-induced rat hind paw edema model. These derivatives were characterized by various spectroscopic data and showed promising anti-inflammatory effects, highlighting the potential for developing new anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).

Anticancer Activity

The synthesis and evaluation of novel compounds for anticancer activity have been a significant area of research. One study reported the synthesis of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, showing high antiproliferative activity by mixed mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and potential apoptosis induction. This highlights the diverse mechanisms through which these compounds can exert anticancer effects (Via, Gia, Gasparotto, & Ferlin, 2008).

Analgesic Agents

In exploring analgesic activity, a series of 3-(1-indolinyl)benzylamines and related compounds were synthesized and tested. One compound, in particular, was found to be active in analgesic assays without causing motor deficits or binding to opiate receptors, suggesting a novel mechanism of action for pain relief. This research indicates the potential for developing new analgesic drugs with unique chemical structures and biological profiles (Glamkowski, Fortunato, Spaulding, Wilker, & Ellis, 1985).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c27-22(26-15-14-17-8-4-7-13-21(17)26)16-28-24-19-11-5-6-12-20(19)25-23(24)18-9-2-1-3-10-18/h1-13,25H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVYXTDDSLFUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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